3-Isobutylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylisonicotinaldehyde is an organic compound with the molecular formula C10H13NO It belongs to the class of aldehydes and is characterized by the presence of an isobutyl group attached to the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylisonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinaldehyde and isobutyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Isonicotinaldehyde is reacted with isobutyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3-Isobutylisonicotinic acid.
Reduction: 3-Isobutylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Isobutylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isobutylisonicotinaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Isonicotinaldehyde: Lacks the isobutyl group, making it less hydrophobic.
3-Isobutylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
3-Isobutylpyridine: Lacks the aldehyde group, affecting its reactivity.
Uniqueness: 3-Isobutylisonicotinaldehyde is unique due to the presence of both the isobutyl group and the aldehyde functional group on the isonicotinaldehyde backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(2-methylpropyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8(2)5-10-6-11-4-3-9(10)7-12/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
PXWHXYHHHSKZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.